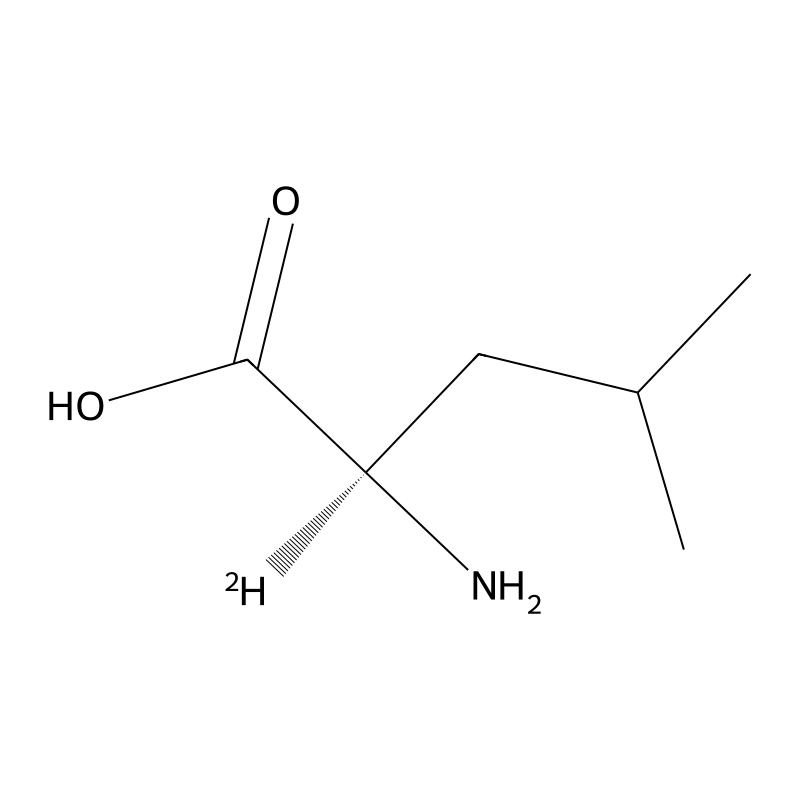

D-Leucine-2-d1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

D-Leucine-2-d1 is a stable isotope-labeled form of the essential amino acid leucine, specifically featuring deuterium at the second carbon position. Leucine is classified as a branched-chain amino acid, crucial for protein synthesis and various metabolic processes. The deuterium labeling allows researchers to trace metabolic pathways and bio

- Oxidation: D-Leucine-2-d1 can be oxidized to yield keto acids and other oxidative products. Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.

- Reduction: The compound can undergo reduction to form corresponding alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: The amino and carboxyl groups of D-Leucine-2-d1 can engage in substitution reactions to generate various derivatives, utilizing reagents such as acyl chlorides and alkyl halides in the presence of catalysts.

Major Products Formed- From Oxidation: Keto acids and aldehydes.

- From Reduction: Alcohols and amines.

- From Substitution: Diverse leucine derivatives with modified functional groups.

D-Leucine-2-d1 exhibits biological activities similar to those of natural leucine. It plays a significant role in protein synthesis by activating the mechanistic target of rapamycin (mTOR) pathway, which is crucial for muscle growth and repair. Leucine acts as a signaling molecule that binds to specific receptors on cell membranes, facilitating the initiation of protein synthesis processes . Additionally, it is involved in regulating metabolic functions related to muscle wasting, diabetes, and other metabolic disorders .

The synthesis of D-Leucine-2-d1 typically involves incorporating deuterium into the leucine molecule through several methods:

- Catalytic Hydrogenation: A common method where a precursor compound undergoes hydrogenation in the presence of deuterium gas using palladium or platinum catalysts under controlled conditions.

- Enzymatic Synthesis: Utilizing enzymes such as D-amino acid dehydrogenase for enantioselective amination of 2-oxo acids, which can also produce stable isotope-labeled forms efficiently .

- Fermentation: Industrial production may involve microbial fermentation using genetically engineered microorganisms that overproduce D-Leucine-2-d1.

D-Leucine-2-d1 has several important applications in scientific research:

- Metabolic Studies: It is utilized to trace metabolic pathways and study the kinetics of leucine metabolism within biological systems.

- Protein Synthesis Research: Researchers use this compound to investigate protein synthesis and degradation processes by tracking leucine incorporation into proteins.

- Medical Research: The compound aids in studies related to muscle wasting, diabetes, and other metabolic disorders, providing insights into the role of leucine in these conditions.

- Industrial

Studies involving D-Leucine-2-d1 focus on its interactions with transporters such as L-type amino acid transporter 1 (LAT1). Research indicates that D-leucine can influence the uptake mechanisms of LAT1, which plays a critical role in transporting large neutral amino acids across cell membranes. Understanding these interactions helps elucidate how amino acids like D-Leucine-2-d1 contribute to cellular functions and metabolic pathways .

D-Leucine-2-d1 shares similarities with several other branched-chain amino acids but retains unique characteristics due to its deuterated structure. Similar compounds include:

- L-Leucine: The natural form of leucine without deuteration.

- D-Isoleucine: Another branched-chain amino acid that differs in structure but shares metabolic pathways.

- D-Valine: A branched-chain amino acid similar in function but distinct in structure.

Unique Features

D-Leucine-2-d1's uniqueness lies in its stable isotope labeling, allowing for precise tracking in metabolic studies without altering biological activity. This characteristic makes it particularly valuable for research applications aimed at understanding complex biochemical processes involving leucine metabolism .